molecular formula C6H7BrN2O B13900555 2-bromo-5H,6H,7H-imidazo[2,1-b][1,3]oxazine

2-bromo-5H,6H,7H-imidazo[2,1-b][1,3]oxazine

Cat. No.: B13900555
M. Wt: 203.04 g/mol
InChI Key: ZIEYUWDPKQZBPP-UHFFFAOYSA-N
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Description

2-bromo-5H,6H,7H-imidazo[2,1-b][1,3]oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5H,6H,7H-imidazo[2,1-b][1,3]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromoaniline with glyoxal in the presence of a base, followed by cyclization to form the oxazine ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to maintain consistent reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5H,6H,7H-imidazo[2,1-b][1,3]oxazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization Reactions: Further cyclization can occur to form more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted imidazo[2,1-b][1,3]oxazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-bromo-5H,6H,7H-imidazo[2,1-b][1,3]oxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-5H,6H,7H-imidazo[2,1-b][1,3]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-5H,6H,7H-imidazo[2,1-b][1,3]oxazine is unique due to its specific ring structure and the presence of a bromine atom, which can be further modified to create a wide range of derivatives

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

2-bromo-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C6H7BrN2O/c7-5-4-9-2-1-3-10-6(9)8-5/h4H,1-3H2

InChI Key

ZIEYUWDPKQZBPP-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(N=C2OC1)Br

Origin of Product

United States

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